N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide
CAS No.:
Cat. No.: VC16685762
Molecular Formula: C24H21NO2P2
Molecular Weight: 417.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21NO2P2 |
|---|---|
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | [(diphenylphosphorylamino)-phenylphosphoryl]benzene |
| Standard InChI | InChI=1S/C24H21NO2P2/c26-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25-29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H,25,26,27) |
| Standard InChI Key | WPMBYYAILPPNHT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide belongs to the class of phosphinic amides, which are distinguished by their P–N and P–O bonding frameworks. The compound’s IUPAC name, [(diphenylphosphorylamino)-phenylphosphoryl]benzene, reflects its bis-phosphorylated amide structure. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₁NO₂P₂ | |
| Molecular Weight | 417.4 g/mol | |
| Canonical SMILES | C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Standard InChIKey | WPMBYYAILPPNHT-UHFFFAOYSA-N |
X-ray crystallographic studies of analogous phosphinic amides reveal distorted octahedral geometries around central metal atoms when coordinated, with P–O bond lengths ranging from 148.4 to 152.4 pm and P–N bonds between 158.0 and 164.9 pm . These parameters suggest significant π-backbonding between phosphorus and oxygen/nitrogen atoms, stabilizing the molecule’s conformation.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide typically proceeds via a two-step reaction involving diphenylphosphinic chloride and diphenylphosphorylamine. In the presence of a base such as triethylamine, nucleophilic substitution occurs, yielding the target compound. Representative reaction conditions include:
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Step 1:
The reaction is conducted in dichloromethane or acetonitrile at room temperature, with yields exceeding 70% after purification via column chromatography.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. In NMR, two distinct signals appear at δ 25.8 ppm (P=O) and δ 18.3 ppm (P–N), consistent with phosphoryl and phosphinic amide moieties . Mass spectrometry (ESI-MS) exhibits a molecular ion peak at m/z 417.4, corresponding to [M+H]⁺.
Reactivity and Stability
Hydrolytic Stability
The compound demonstrates remarkable stability under ambient conditions, with no detectable hydrolysis in aqueous-organic biphasic systems over 72 hours. This stability arises from the electron-withdrawing phosphoryl groups, which reduce the electrophilicity of the phosphorus center.
Coordination Behavior
In coordination chemistry, N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide acts as a bidentate ligand, binding metal centers via oxygen and nitrogen atoms. For example, reactions with alkaline-earth metals (e.g., Sr, Ba) yield oligonuclear complexes with distorted octahedral geometries . Key bond parameters in such complexes include:
| Bond/Angle | Value (pm/°) | Source |
|---|---|---|
| Sr–O | 239.8–278.2 pm | |
| Sr–N | 260.3–262.0 pm | |
| P–O | 149.4–152.1 pm | |
| O–Sr–N bite angle | 55.25–57.92° |
These parameters highlight the ligand’s ability to induce steric strain, which can be mitigated by coordinating solvents like tetrahydrofuran (THF) .
Applications in Organic Synthesis
Phosphorus-Containing Compound Synthesis
The compound serves as a precursor for synthesizing phosphorus-based ligands and catalysts. For instance, lithiation followed by trapping with electrophiles yields mixed-donor ligands used in zinc-catalyzed reactions . A representative transformation involves:
where X = O, S, Se . These ligands facilitate asymmetric catalysis in C–C bond-forming reactions.
Catalytic Activity
Complexes derived from N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide exhibit catalytic activity in hydrofunctionalization reactions. For example, barium complexes catalyze the hydrophosphination of alkenes with turnover numbers (TON) exceeding 500 .
Future Directions and Challenges
While N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide has demonstrated utility in synthesis and catalysis, several areas warrant further investigation:
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Toxicity Profiles: No studies have assessed its environmental or biological impacts.
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Enantioselective Catalysis: Designing chiral derivatives could expand applications in asymmetric synthesis.
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Material Science: Exploring its use in metal-organic frameworks (MOFs) or polymers may uncover novel functionalities.
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